molecular formula C14H16N2O4 B2457547 Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate CAS No. 2380194-00-1

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate

Cat. No. B2457547
CAS RN: 2380194-00-1
M. Wt: 276.292
InChI Key: KDNHTZXQIFVVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is a compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. It has also been suggested that it may inhibit the activity of the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is its potent antitumor activity against various cancer cell lines. It also has the potential to be used as an anti-inflammatory agent. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.

Future Directions

There are several future directions for the study of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent, which may lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, which may lead to increased yields and reduced costs.

Synthesis Methods

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine-1,2-dione with ethyl acrylate, followed by the addition of methyl iodide. This process yields a white crystalline solid with a high yield.

Scientific Research Applications

Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-12(17)7-8-15-9-10-16(14(19)13(15)18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHTZXQIFVVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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